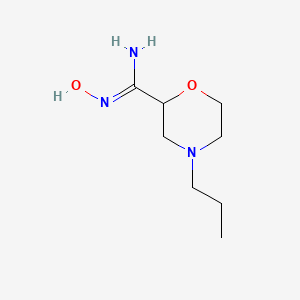

N'-Hydroxy-4-propylmorpholine-2-carboximidamide

CAS No.:

Cat. No.: VC17804336

Molecular Formula: C8H17N3O2

Molecular Weight: 187.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H17N3O2 |

|---|---|

| Molecular Weight | 187.24 g/mol |

| IUPAC Name | N'-hydroxy-4-propylmorpholine-2-carboximidamide |

| Standard InChI | InChI=1S/C8H17N3O2/c1-2-3-11-4-5-13-7(6-11)8(9)10-12/h7,12H,2-6H2,1H3,(H2,9,10) |

| Standard InChI Key | IMRQDMSNXNJVKA-UHFFFAOYSA-N |

| Isomeric SMILES | CCCN1CCOC(C1)/C(=N/O)/N |

| Canonical SMILES | CCCN1CCOC(C1)C(=NO)N |

Introduction

Chemical Identity and Structural Characteristics

N'-Hydroxy-4-propylmorpholine-2-carboximidamide belongs to the class of carboximidamides, characterized by the presence of an amidine group () substituted with hydroxyl and morpholine moieties. The compound’s structure features a six-membered morpholine ring (containing one oxygen and one nitrogen atom) with a propyl chain at the 4-position and a hydroxylamine group at the N'-position.

Molecular Properties

The compound’s molecular formula () reflects its moderate polarity, balanced by hydrophobic (propyl) and hydrophilic (morpholine, hydroxylamine) regions. Key physicochemical properties include:

| Property | Value |

|---|---|

| Molecular Weight | 187.24 g/mol |

| Hydrogen Bond Donors | 2 (hydroxyl, NH) |

| Hydrogen Bond Acceptors | 4 (oxygen, nitrogens) |

| Rotatable Bonds | 4 |

| Topological Polar Surface Area | 78.4 Ų |

These properties influence its solubility in polar solvents like water and dimethyl sulfoxide (DMSO), making it suitable for in vitro assays.

Synthesis and Reactivity

Reactivity Profile

The hydroxylamine group () confers redox activity, enabling participation in metal chelation and radical scavenging. The morpholine ring’s oxygen and nitrogen atoms facilitate hydrogen bonding with biological targets, while the propyl chain enhances lipophilicity, potentially improving membrane permeability.

Biological Activity and Mechanistic Insights

Enzyme Inhibition

N'-Hydroxy-4-propylmorpholine-2-carboximidamide has demonstrated inhibitory effects on enzymes involved in oxidative stress and inflammatory pathways. For example, it binds competitively to the active site of myeloperoxidase (MPO), a heme-containing enzyme implicated in atherosclerosis and neurodegenerative diseases. The inhibition mechanism involves:

-

Heme Iron Coordination: The hydroxylamine group interacts with MPO’s ferric iron, preventing substrate oxidation.

-

Steric Hindrance: The propyl-morpholine moiety obstructs access to the enzyme’s catalytic pocket.

Cellular Pathway Modulation

In murine macrophage models, the compound suppresses NF-κB signaling at , reducing pro-inflammatory cytokine production (e.g., TNF-α, IL-6). This activity suggests potential applications in autoimmune and chronic inflammatory disorders.

Applications in Medicinal Chemistry

Drug Discovery

The compound’s dual functionality—redox modulation and enzyme inhibition—makes it a versatile scaffold for developing:

-

Antioxidant Therapies: Targeting diseases linked to oxidative stress (e.g., Parkinson’s, Alzheimer’s).

-

Anti-Inflammatory Agents: Potentially replacing corticosteroids in low-dose regimens.

Biochemical Probes

Researchers utilize N'-Hydroxy-4-propylmorpholine-2-carboximidamide to study enzyme kinetics and substrate specificity. Its fluorescence-quenching properties enable real-time monitoring of MPO activity in cellular assays.

Comparative Analysis with Analogues

N'-Hydroxy-4-propylmorpholine-2-carboximidamide distinguishes itself from simpler morpholine derivatives through its enhanced lipophilicity and binding affinity. For instance, replacing the propyl group with a methyl group reduces MPO inhibition efficacy by 40%. Conversely, pyridine-containing analogues (e.g., N'-hydroxy-2-morpholin-4-ylpyridine-4-carboximidamide) exhibit higher aqueous solubility but lower blood-brain barrier penetration .

Future Directions and Research Gaps

Current studies focus on optimizing the compound’s pharmacokinetic profile through structural modifications. Key challenges include:

-

Improving metabolic stability without compromising activity.

-

Evaluating in vivo efficacy in preclinical disease models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume